(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Description
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FNO4/c1-32-26-16-18(15-24-28(31)34-27(30-24)20-10-12-22(29)13-11-20)9-14-25(26)33-17-21-7-4-6-19-5-2-3-8-23(19)21/h2-16H,17H2,1H3/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPUPNFTHXSZNB-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 4-fluorobenzaldehyde, 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, and an appropriate oxazole precursor.
Reaction Conditions: The reaction may be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxazole N-oxides.
Reduction: Reduction reactions could lead to the formation of corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, oxazole derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one would depend on its specific biological target. Generally, oxazole derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
- (4E)-2-(4-bromophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Uniqueness
The presence of the fluorine atom in (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one may impart unique electronic properties, potentially enhancing its biological activity or stability compared to its chloro or bromo analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
